molecular formula C5H10O2 B3431392 2-Methylbutanoic acid CAS No. 151687-96-6

2-Methylbutanoic acid

Cat. No.: B3431392
CAS No.: 151687-96-6
M. Wt: 102.13 g/mol
InChI Key: WLAMNBDJUVNPJU-UHFFFAOYSA-N
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Description

2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid with the chemical formula CH₃CH₂CH(CH₃)CO₂H. It is classified as a short-chain fatty acid and exists in two enantiomeric forms: ®-2-methylbutanoic acid and (S)-2-methylbutanoic acid. This compound is naturally found in various fruits such as apples and apricots, as well as in cocoa beans .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbutanoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and ionic interactions, influencing its biological activity. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-methylbutanoic acid
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InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
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InChI Key

WLAMNBDJUVNPJU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID5021621
Record name 2-Methylbutanoic acid
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid, Solid, colourless to pale yellow liquid
Record name Butanoic acid, 2-methyl-
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Record name 2-Methylbutyric acid
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Boiling Point

176.00 to 177.00 °C. @ 760.00 mm Hg
Record name Ethylmethylacetic acid
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Solubility

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Ethylmethylacetic acid
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Density

0.932-0.936
Record name 2-Methylbutyric acid
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Mechanism of Action

BufferGel is a microbicidal spermicide that provides sufficient buffering activity to maintain the mild, protective acidity of the vagina in the presence of semen. Sperm are acid-sensitive, so to assure fertility, semen provides a powerful alkalinizing action that abolishes the protective acidity of the vagina for several hours after intercourse. This alkalinizing action of semen also enables acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection. By blocking this action of semen, BufferGel prevents unwanted pregnancy, and shows promise for prevention of STDs, including HIV/AIDS.
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CAS No.

116-53-0, 9007-16-3, 151687-96-6, 600-07-7
Record name 2-Methylbutanoic acid
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Record name Butanoic acid, 2-methyl-
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Record name (±)-2-methylbutyric acid
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Record name 2-METHYLBUTYRIC ACID
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Synthesis routes and methods

Procedure details

A process for the preparation of 2-methyl-butyric acid comprising (a) oxidizing 2-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 2-methyl-butyric acid and (b) recovering the 2-methyl-butyric acid produced in (a).
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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